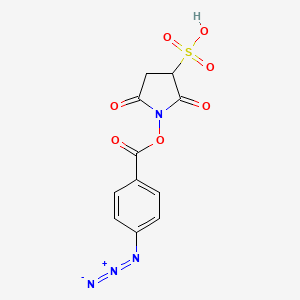

Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester

Description

Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester (CAS: Not explicitly provided) is a multifunctional benzoic acid derivative characterized by:

- 3-sulfo group: Enhances water solubility and polarity.

- 2,5-dioxo-1-pyrrolidinyl ester: A rigid pyrrolidinone-based ester that influences stability and reactivity .

This compound’s structural complexity distinguishes it from simpler benzoic acid derivatives (e.g., methyl or ethyl esters) and positions it as a candidate for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name |

1-(4-azidobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O7S/c12-14-13-7-3-1-6(2-4-7)11(18)22-15-9(16)5-8(10(15)17)23(19,20)21/h1-4,8H,5H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXSHDMKGETEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437822 | |

| Record name | 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199804-22-3 | |

| Record name | 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysulphosuccinimidyl-4-azidobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester typically involves the reaction of 4-azidobenzoic acid with 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.

Cycloaddition Reactions: The azido group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions, with conditions including mild heating and the presence of a base.

Major Products

Substitution Reactions: The major products are typically substituted benzoic acid derivatives, such as amines or thiols.

Cycloaddition Reactions: The major products are triazole derivatives, which are valuable in various chemical and biological applications.

Scientific Research Applications

Medicinal Chemistry

The compound's azido group makes it a valuable intermediate in the synthesis of pharmaceuticals. Azides can undergo various reactions such as:

- Click Chemistry : The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various biomolecules. This is particularly useful in drug development where targeted delivery systems are required.

Bioconjugation Techniques

The sulfonyl group enhances the compound's solubility and stability, making it suitable for bioconjugation applications:

- Protein Labeling : The compound can be used to label proteins with fluorescent tags or other biomolecules, facilitating tracking and imaging studies in biological systems.

Material Science

In material science, benzoic acid derivatives are utilized for their ability to modify polymer properties:

- Polymer Additives : The compound can be incorporated into polymers to enhance mechanical properties or provide functional groups for further chemical modifications.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceuticals via click chemistry | Drug conjugates |

| Bioconjugation | Protein labeling for imaging studies | Fluorescent protein tags |

| Material Science | Modification of polymer properties | Enhanced mechanical strength |

Case Study 1: Click Chemistry in Drug Development

A study demonstrated the use of benzoic acid derivatives in synthesizing targeted drug delivery systems through click chemistry. The azido group facilitated the formation of stable conjugates with therapeutic agents, enhancing their efficacy while reducing side effects.

Case Study 2: Protein Labeling Techniques

Research involving the use of benzoic acid, 4-azido-, highlighted its effectiveness in labeling proteins for cellular imaging. The sulfonyl group improved solubility in aqueous environments, allowing for successful conjugation with fluorophores that enabled real-time tracking of protein interactions within live cells.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester primarily involves its azido group, which can undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets or be incorporated into larger molecular structures . These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with nucleophiles or undergo rearrangements .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Functional Differences

Key Observations :

- The azido group in the target compound differentiates it from halogenated (e.g., chloro) or alkylated derivatives, enabling unique reactivity in photochemical or conjugation reactions .

- The sulfo group enhances aqueous solubility compared to non-sulfonated esters (e.g., ethyl or methyl benzoates) .

Table 2: Antifungal and Antibacterial Efficacy

Key Observations :

- While halogenated benzoic acid derivatives (e.g., 5-07 in ) show strong antifungal activity (EC₅₀ ~10–20 μg/mL), the target compound’s azido and sulfo groups may reduce bioactivity due to increased polarity and reduced membrane permeability .

- Aromatic substituents like -CH₃ or halogens are critical for bioactivity, whereas electron-withdrawing groups (e.g., -N₃, -SO₃H) may shift applications toward non-biological uses .

Physicochemical and Stability Trends

- Thermal Stability : Benzoic acid derivatives with rigid cyclic esters (e.g., pyrrolidinyl) exhibit higher degradation temperatures than linear esters (e.g., ethyl benzoate) due to restricted conformational flexibility .

- Solubility: Sulfonated derivatives (e.g., target compound) are more water-soluble than non-sulfonated analogues (e.g., pentyl benzoate in ) .

- Antioxidant Capacity: Cinnamic acid derivatives outperform benzoic acid derivatives in antioxidant activity due to resonance stabilization of radicals (e.g., ferulic acid > vanillic acid).

Biological Activity

Benzoic acid, 4-azido-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester (CAS Number: 199804-22-3) is a unique biochemical reagent characterized by its azido group and sulfonyl moiety. This compound has garnered attention for its potential applications in organic synthesis, bioconjugation, and medicinal chemistry due to its diverse biological activities.

- Molecular Formula : C11H8N4O7S

- Molecular Weight : Approximately 304.27 g/mol

- Appearance : White to almost white crystalline solid

- Sensitivity : Sensitive to light and moisture; should be stored under inert atmospheric conditions at low temperatures.

Biological Activity

The biological activity of this compound is largely attributed to its azido group, which allows for various chemical transformations:

- Nucleophilic Substitution Reactions : The azido group can participate in nucleophilic substitutions leading to the formation of amines or other derivatives.

- Cycloaddition Reactions : It can undergo cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to form stable triazole rings, which are valuable in biological applications.

The mechanism of action primarily involves the azido group participating in cycloaddition reactions and nucleophilic substitutions. The formation of triazole rings can enhance the interaction with biological targets, making this compound useful in drug delivery systems and bioconjugation techniques.

Applications in Research

This compound has several significant applications:

- Organic Synthesis : Used as a reagent for synthesizing various compounds through its reactive azido group.

- Bioconjugation : Employed to label biomolecules with fluorescent tags or functional groups for imaging and therapeutic purposes.

- Medicinal Chemistry : Investigated for potential roles in drug delivery systems and as precursors for bioactive compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Azidosulfonyl-benzoic acid | Contains an azido and sulfonyl group | Used as a photoaffinity label |

| N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | Azido group with a succinimidyl ester | High reactivity for bioconjugation |

| 4-Amino-2-fluorobenzoic acid | Amino group instead of azido | Exhibits different biological activity |

| 4-Chloro-benzoic acid | Chlorine substituent | Commonly used as an intermediate in synthesis |

This table highlights the unique structural features of this compound compared to similar compounds, emphasizing its versatility in chemical reactions and biological applications.

Case Studies and Research Findings

Recent studies have explored the biological implications of benzoic acid derivatives:

- Biological Evaluation : A study identified that benzoic acid derivatives can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human cells. This suggests potential applications in anti-aging therapies by modulating proteostasis networks .

- In Silico Studies : Computational analyses indicated that various benzoic acid derivatives could bind effectively to cathepsins B and L, enzymes involved in protein degradation. This binding affinity correlates with enhanced proteasomal activity .

- Synthetic Applications : The compound has been utilized in synthetic pathways involving thiol-ene coupling and diazotransfer reactions to modify biomolecules for advanced research applications .

Q & A

Basic: What are the recommended synthetic strategies for introducing the azido and sulfonate ester groups into benzoic acid derivatives?

The synthesis of this compound involves two critical modifications: (1) introducing the azido group at the 4-position of benzoic acid and (2) forming the sulfonate ester on the pyrrolidinyl ring.

- Azide introduction : Replace a halogen (e.g., Cl/Br) at the 4-position via nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C .

- Sulfonate ester formation : Sulfonate the pyrrolidinyl ring using sulfonic acid derivatives (e.g., SO₃ complexes), followed by esterification with activated hydroxyl groups (e.g., using carbodiimides for NHS ester formation) .

Key considerations : Use inert atmospheres to avoid azide decomposition and monitor reaction progress via TLC or FTIR for azide peak (~2100 cm⁻¹).

Basic: Which analytical techniques are most effective for characterizing this compound?

Critical methods include:

- NMR : ¹H/¹³C NMR to confirm azide placement (absence of aromatic protons at 4-position) and ester linkages.

- IR spectroscopy : Detect azide (sharp ~2100 cm⁻¹) and sulfonate (S=O at 1150–1250 cm⁻¹) functional groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Data validation : Cross-reference with NIST spectral libraries or synthetic intermediates .

Advanced: How can researchers mitigate the instability of the azido group during storage and reactions?

The 4-azido group is prone to photolytic and thermal decomposition. Mitigation strategies include:

- Storage : Keep at –20°C in amber vials under inert gas (Ar/N₂) to prevent moisture and light exposure .

- Reaction conditions : Avoid prolonged heating (>60°C) and transition metals (e.g., Cu⁺), which catalyze azide decomposition. Use low-temperature coupling reactions (e.g., Staudinger ligation at 0–4°C) .

Monitoring : Regularly test azide integrity via IR or Raman spectroscopy.

Advanced: How does the sulfonate ester moiety influence reactivity in bioconjugation applications?

The sulfonate ester (specifically the sulfo-NHS analog) enhances water solubility and reactivity toward primary amines (e.g., lysine residues):

- Mechanism : The ester undergoes nucleophilic acyl substitution, forming stable amide bonds.

- Optimization : Adjust pH to 7–9 for optimal amine activation; avoid competing nucleophiles (e.g., Tris buffers) .

Applications : Useful for protein labeling or immobilization in aqueous media, as seen in analogous sulfo-NHS ester protocols .

Advanced: How should researchers resolve contradictions in purity assessments between HPLC and GC methods?

Discrepancies may arise due to:

- Thermal lability : GC may degrade the azido group, leading to false low-purity readings.

- HPLC limitations : Poor retention of polar sulfonate esters on reverse-phase columns.

Resolution : - Use HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve retention .

- Validate results with complementary techniques like CE (capillary electrophoresis) or NMR quantitative analysis .

Basic: What purification methods are optimal for isolating this compound?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol (95:5) to separate polar sulfonate esters .

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) for high-purity crystals.

Challenges : The compound’s hydrophilicity may reduce silica retention; alternatives include size-exclusion chromatography .

Advanced: How can thermal decomposition kinetics be analyzed to predict shelf-life?

- TGA/DSC : Quantify mass loss and exothermic peaks under controlled heating (e.g., 5°C/min in N₂).

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and predict degradation rates .

Example : If Eₐ ≈ 120 kJ/mol, storage below –20°C extends stability to >6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.